1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
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Overview
Description
1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a trifluoroethanone group, which is known for its electron-withdrawing properties, making it a valuable moiety in various chemical reactions.
Preparation Methods
The synthesis of 1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The trifluoroethanone group can enhance the compound’s binding affinity and selectivity by interacting with specific amino acid residues in the target proteins .
Comparison with Similar Compounds
1-{7-ETHYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other indole derivatives, such as:
1-(4-Fluorophenyl)ethanol: This compound shares the fluorophenyl group but lacks the indole core and trifluoroethanone group, resulting in different chemical and biological properties.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound contains a fluorophenyl group but has a different core structure, leading to distinct applications and reactivity.
Fluoroquinolones: These compounds contain fluorine atoms and are known for their antibacterial activity, but they have a different core structure compared to indole derivatives.
Properties
Molecular Formula |
C19H15F4NO |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-[7-ethyl-1-[(4-fluorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H15F4NO/c1-2-13-4-3-5-15-16(18(25)19(21,22)23)11-24(17(13)15)10-12-6-8-14(20)9-7-12/h3-9,11H,2,10H2,1H3 |
InChI Key |
HVVXFZITYUVZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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